methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
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Overview
Description
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is known for its versatility and presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and advanced catalytic systems to ensure efficient production. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing imidazole rings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
Imidazole-4-acetic acid: Contains an additional carboxylic acid group, offering different reactivity and applications.
Uniqueness
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is unique due to the presence of both an ester and an oxo group, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2344678-84-6 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 2-(1H-imidazol-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4(9)5-7-2-3-8-5/h2-3H,1H3,(H,7,8) |
InChI Key |
IYDDHCFCOJDLFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=NC=CN1 |
Purity |
95 |
Origin of Product |
United States |
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